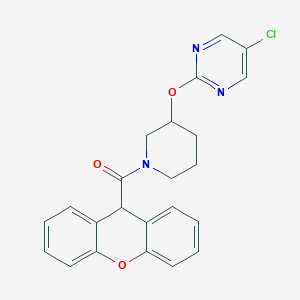
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone' involves the reaction of a chloropyrimidine derivative with a piperidine derivative, followed by the reaction of the resulting intermediate with a xanthene derivative.
Starting Materials
5-chloropyrimidine, piperidine, 9H-xanthene-9-carbaldehyde, sodium hydride, dimethylformamide, chloroform, triethylamine, acetic acid, sodium bicarbonate, magnesium sulfate, ethyl acetate
Reaction
Step 1: 5-chloropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding pyrimidine anion., Step 2: The pyrimidine anion is then reacted with piperidine in chloroform in the presence of triethylamine to form the intermediate (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)chloromethane., Step 3: The intermediate is then reacted with 9H-xanthene-9-carbaldehyde in acetic acid to form the final product, '(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone'., Step 4: The product is purified by washing with sodium bicarbonate and drying with magnesium sulfate, followed by extraction with ethyl acetate.
Applications De Recherche Scientifique
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent inhibitory activity against certain enzymes. It has also been studied for its potential use as a fluorescent probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific enzymes and proteins. The compound binds to the active site of these enzymes and inhibits their activity, leading to a decrease in their biological function. The exact mechanism of inhibition may vary depending on the specific enzyme or protein targeted.
Effets Biochimiques Et Physiologiques
Studies have shown that (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone can have significant biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in various biological processes, including cell signaling, metabolism, and DNA replication. It has also been shown to exhibit fluorescent properties, making it useful as a probe in biochemical assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying the biological function of these enzymes and their role in various biological processes. However, the compound may have limitations in terms of its specificity and selectivity for certain enzymes, which may require additional optimization in lab experiments.
Orientations Futures
There are several future directions for the study of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's interactions with specific enzymes and proteins to gain a better understanding of its mechanism of action. Additionally, the compound's potential applications in various fields, such as medicinal chemistry and biochemical assays, could be further explored. Finally, the development of more specific and selective inhibitors based on this compound could be a potential future direction.
In conclusion, (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex compound with potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes and fluorescent properties make it a useful tool for studying biological processes. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and explore its potential applications.
Propriétés
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-15-12-25-23(26-13-15)29-16-6-5-11-27(14-16)22(28)21-17-7-1-3-9-19(17)30-20-10-4-2-8-18(20)21/h1-4,7-10,12-13,16,21H,5-6,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKJMUYCVVVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=NC=C(C=N5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

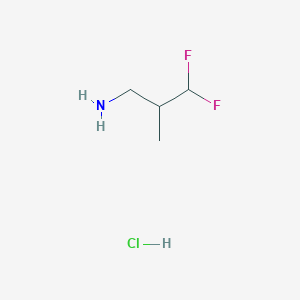
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
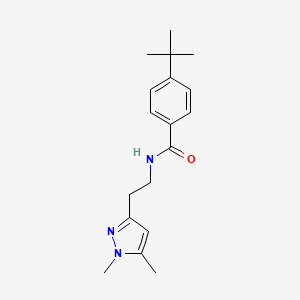
![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)
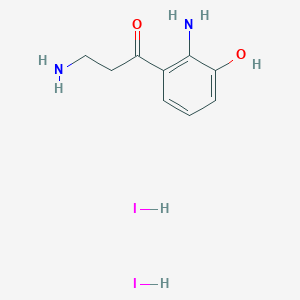
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)
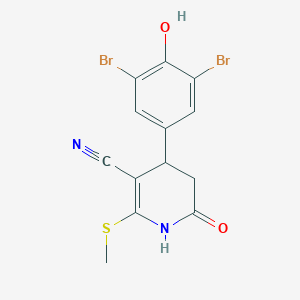
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)
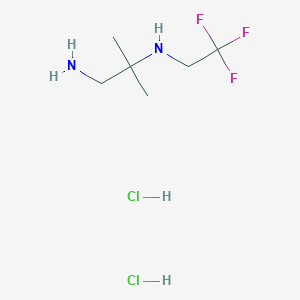
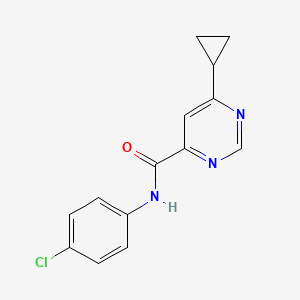
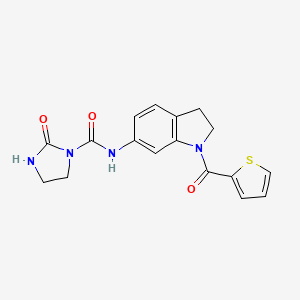
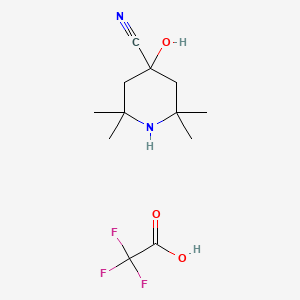
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)